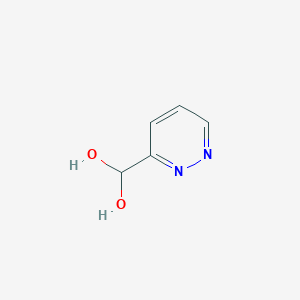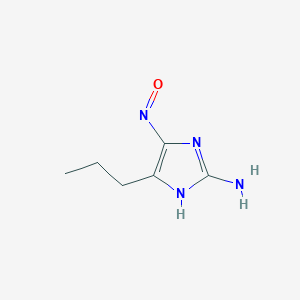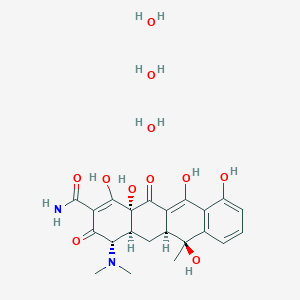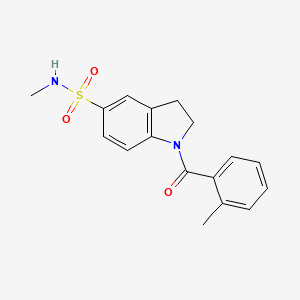![molecular formula C10H9N3O B12827995 3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
3-(1H-Benzo[d]imidazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Benzo[d]imidazol-2-yl)acrylamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)acrylamide typically involves the reaction of benzimidazole derivatives with acrylamide. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzimidazole, followed by the addition of acrylamide under controlled conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 3-(1H-Benzo[d]imidazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: H₂O₂ in an acidic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like NaH or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 . It may also generate reactive oxygen species (ROS) and activate caspases, leading to cell death.
類似化合物との比較
- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
- 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene
Comparison: 3-(1H-Benzo[d]imidazol-2-yl)acrylamide stands out due to its unique acrylamide moiety, which imparts distinct chemical reactivity and biological activity. Compared to other benzimidazole derivatives, this compound may offer enhanced binding affinity to certain biological targets and improved pharmacokinetic properties .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
(E)-3-(1H-benzimidazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C10H9N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)/b6-5+ |
InChIキー |
CZCVRZIGZRBKNT-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)



![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)
![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)


